molecular formula C26H20N2O8 B3463099 2-(2-Hydroxyethyl)-5-[3-[2-(2-hydroxyethyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione

2-(2-Hydroxyethyl)-5-[3-[2-(2-hydroxyethyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione

Cat. No.: B3463099
M. Wt: 488.4 g/mol
InChI Key: YOCFCLLRCGSJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxyethyl)-5-[3-[2-(2-hydroxyethyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione is a complex organic compound that features multiple functional groups, including hydroxyethyl and isoindole-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-5-[3-[2-(2-hydroxyethyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of phthalic anhydride derivatives with hydroxyethylamine, followed by cyclization and etherification reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-5-[3-[2-(2-hydroxyethyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The isoindole-dione moieties can be reduced to form isoindoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of isoindoline derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2-Hydroxyethyl)-5-[3-[2-(2-hydroxyethyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-5-[3-[2-(2-hydroxyethyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological macromolecules, while the isoindole-dione moieties can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione
  • 2-(2-Hydroxyethyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Uniqueness

Compared to similar compounds, 2-(2-Hydroxyethyl)-5-[3-[2-(2-hydroxyethyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione is unique due to its extended aromatic system and multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(2-hydroxyethyl)-5-[3-[2-(2-hydroxyethyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O8/c29-10-8-27-23(31)19-6-4-17(13-21(19)25(27)33)35-15-2-1-3-16(12-15)36-18-5-7-20-22(14-18)26(34)28(9-11-30)24(20)32/h1-7,12-14,29-30H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCFCLLRCGSJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)CCO)OC4=CC5=C(C=C4)C(=O)N(C5=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Hydroxyethyl)-5-[3-[2-(2-hydroxyethyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione
Reactant of Route 2
2-(2-Hydroxyethyl)-5-[3-[2-(2-hydroxyethyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-(2-Hydroxyethyl)-5-[3-[2-(2-hydroxyethyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-(2-Hydroxyethyl)-5-[3-[2-(2-hydroxyethyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-(2-Hydroxyethyl)-5-[3-[2-(2-hydroxyethyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-(2-Hydroxyethyl)-5-[3-[2-(2-hydroxyethyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione

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